Fumaramate vs. Fumarate: Dapdiamide Substrate Activity
The (E)-configured fumaramate scaffold is recognized as a specific substrate by the ATP-dependent amide ligase DdaG involved in dapdiamide antibiotic biosynthesis, with a measured activity of approximately 15% relative to fumarate [1]. This partial, quantifiable substrate acceptance contrasts with the (Z)-maleamate isomer, which is not a productive substrate for this pathway [2], underscoring the stereochemical dependence of the enzymatic transformation.
| Evidence Dimension | Substrate activity relative to fumarate |
|---|---|
| Target Compound Data | ~15% activity relative to fumarate (as fumaramate, the de-esterified form of the target compound) |
| Comparator Or Baseline | Fumarate (100% activity); Maleamate (no measurable activity) |
| Quantified Difference | Fumaramate shows ~15% of fumarate activity; maleamate shows negligible activity |
| Conditions | ATP + fumaramate + (2S)-2,3-diaminopropionate; enzyme DdaG from Pantoea agglomerans; measured in vitro [1]; maleamate exclusion inferred from known dapdiamide biosynthetic pathway specificity [2] |
Why This Matters
Demonstrates that the (E)-amide configuration is essential for productive enzyme engagement in biosynthetic pathway studies, directly impacting experimental design for antibiotic precursor research.
- [1] Literature summary for EC 6.3.2.46; Substrate specificity data for fumaramate vs. fumarate. (2025). BRENDA Enzyme Database. View Source
- [2] DdaG and DdaF ATP-dependent amide ligase pathway characterization; maleamate exclusion from dapdiamide biosynthesis. (2024). DataPDF. View Source
